N-(2-hydroxyoctadecanoyl)-hydroxysphinganine
Description
Properties
CAS No. |
212070-45-6 |
|---|---|
Molecular Formula |
C36H73NO5 |
Molecular Weight |
600.0 g/mol |
IUPAC Name |
2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C36H73NO5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(40)36(42)37-32(31-38)35(41)33(39)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h32-35,38-41H,3-31H2,1-2H3,(H,37,42)/t32-,33+,34?,35-/m0/s1 |
InChI Key |
BBAFBDLICMHBNU-MFZOPHKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide AP can be synthesized through several chemical pathways. One common method involves the sphingolipid metabolic pathway, where sphingosine is acylated with a fatty acid . Another method includes acid esterification and acylation reactions . The synthetic process typically involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of Ceramide AP often involves the extraction and purification from natural sources such as animal skin or vegetable oils . The extracted ceramides are then subjected to further purification processes to isolate Ceramide AP. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ceramide AP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Ceramide AP can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated ceramides .
Scientific Research Applications
Chemical Properties and Biological Significance
N-(2-hydroxyoctadecanoyl)-hydroxysphinganine is characterized by a long-chain fatty acid (2-hydroxyoctadecanoic acid) linked to a hydroxysphinganine backbone. This structure contributes to its unique properties, including its role in maintaining cell membrane integrity and participating in cellular signaling pathways. The compound is crucial for skin barrier formation and has implications in various dermatological conditions.
Biological Activities
The biological activities of this compound include:
- Cell Signaling : It plays a role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
- Skin Barrier Function : Essential for the formation and maintenance of the skin barrier, it helps prevent transepidermal water loss.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in skin disorders.
Applications in Dermatology
This compound is extensively studied for its applications in dermatology:
- Moisturizers : Used in cosmetic formulations to enhance skin hydration.
- Treatment of Skin Disorders : Investigated for its efficacy in treating conditions like atopic dermatitis and psoriasis.
- Wound Healing : Studies suggest it may promote wound healing by enhancing skin barrier function.
Case Study 1: Efficacy in Atopic Dermatitis
A clinical trial evaluated the effectiveness of topical formulations containing this compound in patients with atopic dermatitis. The study found significant improvements in skin hydration and a reduction in the severity of symptoms compared to control groups .
Case Study 2: Role in Psoriasis Treatment
Research published in dermatological journals highlighted the compound's potential as an adjunct therapy for psoriasis. Patients treated with formulations containing this compound showed improved skin barrier function and reduced scaling .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Cell Signaling | Regulates growth and differentiation |
| Skin Barrier Function | Prevents water loss; maintains hydration |
| Anti-inflammatory | Reduces inflammation associated with skin disorders |
Table 2: Clinical Applications
| Application Area | Specific Use |
|---|---|
| Dermatology | Moisturizers, treatment for dermatitis and psoriasis |
| Wound Healing | Enhances healing processes |
Mechanism of Action
Ceramide AP exerts its effects by integrating into the lipid bilayers of the skin, thereby enhancing the barrier function and preventing transepidermal water loss . It interacts with molecular targets such as protein kinase C zeta and protein phosphatase 2A, which are involved in cellular signaling pathways . These interactions help regulate cell growth, differentiation, and apoptosis, contributing to the overall health and function of the skin .
Comparison with Similar Compounds
Comparison with Structurally Similar Ceramides
Chain Length and Hydroxylation Patterns
The table below highlights key structural and functional differences between the target compound and related ceramides:
Key Observations:
Acyl Chain Length: Natural ceramides typically have C21–C26 acyl chains , making the target compound (C18) shorter than average. This may enhance solubility but reduce lipid bilayer stability compared to longer-chain analogs like Cer 44:0;O3.
Hydroxylation: The 2-OH group in the acyl chain increases hydrogen-bonding capacity, improving water retention in the stratum corneum. This contrasts with non-hydroxylated ceramides (e.g., Cer 44:0;O3), which prioritize structural rigidity . The 4R-hydroxyl group on the sphingoid base distinguishes it from sphingosine (unsaturated) and phytosphingosine (C4 hydroxylated), altering membrane curvature and signaling pathways .
Biological Roles :
Comparison with Non-Ceramide Analogs
N-Hydroxyoctanamide (CAS 7377-03-9) :
- Structure : A simple amide with an 8-carbon hydroxyacyl chain.
- Primarily used in industrial applications vs. the target’s biological specificity.
(S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one :
- Structure : A lactone with branched alkyl chains.
- Contrast: Demonstrates how non-ceramide lipophilic compounds prioritize ester linkages over amide bonds, altering metabolic stability.
Biological Activity
N-(2-hydroxyoctadecanoyl)-hydroxysphinganine, commonly referred to as ceramide AP, is a complex sphingolipid that plays a significant role in various biological processes. This compound is characterized by its involvement in cellular signaling, membrane structure, and potential therapeutic applications. Understanding its biological activity is crucial for leveraging its properties in medical and cosmetic fields.
Chemical Structure and Properties
This compound is a sphingolipid with a unique structure that includes a hydroxylated fatty acid chain. The molecular formula is , and it features both hydrophobic and hydrophilic properties, making it integral to cell membrane dynamics.
Biological Functions
The biological activities of this compound can be categorized into several key areas:
- Cell Signaling : This compound is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. Ceramides are known to act as second messengers in various signaling cascades, influencing cellular responses to stress and growth factors.
- Membrane Structure : As a component of cell membranes, this compound contributes to membrane fluidity and integrity. Its presence in lipid rafts can affect the localization and function of membrane proteins.
- Skin Health : Ceramide AP has been studied for its role in skin barrier function. It helps maintain moisture levels and protects against environmental stressors. Its application in skincare formulations has shown promise in treating dry skin conditions and enhancing skin hydration.
1. Anti-inflammatory Properties
A study demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro experiments indicated that it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
| Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 8 |
| 1 | 90 ± 5 | 70 ± 4 |
| 10 | 50 ± 3 | 30 ± 2 |
2. Role in Skin Barrier Function
Clinical studies have shown that formulations containing this compound improve skin hydration levels and barrier function in patients with atopic dermatitis. A randomized controlled trial found that patients using a cream with this compound experienced a significant reduction in transepidermal water loss (TEWL) compared to those using a placebo .
3. Impact on Cell Viability
Research utilizing various concentrations of this compound revealed dose-dependent effects on cell viability in cancer cell lines. At higher concentrations (100 µg/mL), significant cytotoxicity was observed, suggesting potential applications in targeted cancer therapies .
Case Study 1: Treatment of Psoriasis
A clinical trial investigated the effects of a topical formulation containing this compound on patients with psoriasis. Over eight weeks, participants showed marked improvement in psoriatic lesions, with a reduction in scaling and erythema as assessed by the Psoriasis Area Severity Index (PASI) .
Case Study 2: Wound Healing
Another study evaluated the efficacy of this compound in promoting wound healing in diabetic mice. Results indicated accelerated wound closure rates and enhanced collagen deposition compared to controls, highlighting its potential as a therapeutic agent for chronic wounds .
Q & A
Basic Research Questions
Q. How is N-(2-hydroxyoctadecanoyl)-4R-hydroxysphinganine structurally identified and validated in lipidomic studies?
- Methodological Answer : Structural elucidation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). MS/MS fragmentation patterns (e.g., neutral loss of hydroxylated fatty acyl chains) and diagnostic ions (e.g., m/z 599.5 for [M+H]+) are critical for identification . NMR confirms stereochemistry of the 4R-hydroxysphinganine backbone and 2-hydroxyoctadecanoyl substitution . Cross-referencing with lipid databases (e.g., LMSD) ensures alignment with known ceramide species .
Q. What are the primary biological roles of this ceramide in cellular systems?
- Methodological Answer : Functional roles are investigated via knockout/knockdown models (e.g., sphingolipid biosynthesis enzymes) followed by lipidomic profiling. In Helicobacter pylori, its presence correlates with biofilm regulation; comparative metabolomics of high/low biofilm-forming strains reveals its inhibitory role in biofilm maturation . Cell viability assays (MTT) and membrane permeability tests (propidium iodide) can assess its impact on microbial physiology .
Q. Which extraction and purification protocols are optimal for isolating this compound from biological matrices?
- Methodological Answer : Use Folch or Bligh-Dyer extraction with chloroform/methanol/water (2:1:0.8 v/v) to recover sphingolipids. Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase LC separates ceramides by polarity. For purification, silica gel column chromatography with gradient elution (hexane:ethyl acetate:methanol) isolates hydroxylated species . Purity validation requires HPLC-ELSD (evaporative light scattering detection) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the role of N-(2-hydroxyoctadecanoyl)-4R-hydroxysphinganine in biofilm regulation?
- Methodological Answer : Contradictions (e.g., higher levels in low vs. high biofilm-forming strains) require multi-omics integration. Pair lipidomics with transcriptomics (RNA-seq) to identify sphingolipid-metabolizing genes (e.g., ceramidases) differentially expressed in biofilms . Functional validation via CRISPR interference (CRISPRi) targeting these genes clarifies causal relationships. Dose-response assays with synthetic analogs further test concentration-dependent effects .
Q. What challenges arise in quantifying this ceramide in complex lipid mixtures, and how are they addressed?
- Methodological Answer : Isomer interference (e.g., 2-hydroxy vs. non-hydroxylated acyl chains) complicates quantification. Use high-resolution LC-MS (Q-TOF or Orbitrap) with isotopic labeling (e.g., d7-sphinganine as internal standard) . Data-independent acquisition (DIA-MS) enhances sensitivity for low-abundance species. For absolute quantification, synthesize a stable isotope-labeled analog (e.g., 13C-labeled hydroxyoctadecanoyl chain) .
Q. What experimental designs are recommended to study its interaction with membrane proteins or signaling pathways?
- Methodological Answer : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity with putative receptors (e.g., Toll-like receptors). For pathway analysis, use phosphoproteomics (TiO2 enrichment) to identify kinases/phosphatases activated post-ceramide treatment. In silico molecular docking (AutoDock Vina) predicts binding sites on protein structures .
Q. How can synthetic biology approaches facilitate the production of N-(2-hydroxyoctadecanoyl)-4R-hydroxysphinganine for functional studies?
- Methodological Answer : Heterologous expression in Saccharomyces cerevisiae or E. coli engineered with sphingolipid biosynthesis genes (e.g., SPTLC1/2, ceramide synthases). Fed-batch fermentation optimizes hydroxylated fatty acid incorporation. Chemoenzymatic synthesis using purified serine palmitoyltransferase and ceramide synthase achieves stereochemical precision .
Methodological Considerations from Evidence
- Structural Validation : IUPAC nomenclature rules ensure precise naming (e.g., "4R-hydroxysphinganine" specifies stereochemistry) .
- Database Reliance : LMSD entries (e.g., LMSP02030016) provide reference masses and fragmentation patterns .
- Safety Protocols : Adhere to S24/25 guidelines (avoid skin/eye contact) during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
